molecular formula C6H14N2 B2579526 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine CAS No. 176445-82-2

1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine

Cat. No. B2579526
CAS RN: 176445-82-2
M. Wt: 114.192
InChI Key: OCITTXIQCCPLRK-UHFFFAOYSA-N
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Description

Amines are a class of organic compounds that contain nitrogen as a functional group. The general structure of an amine is derived from ammonia (NH3) and includes a nitrogen atom attached to one or more alkyl or aryl groups . The compound you mentioned seems to be a type of cyclopropane derivative, which is a type of cyclic hydrocarbon with a three-membered ring .


Synthesis Analysis

The synthesis of amines and cyclopropane derivatives can involve various methods. For instance, primary alkyl amines can be synthesized through aliphatic deamination chemistry . Cyclopropane derivatives can be synthesized from corresponding precursors through reactions involving catalysts .


Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom bonded to hydrogen atoms or organic substituents. In the case of cyclopropane derivatives, the structure involves a three-membered carbon ring .


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including substitution, cross-coupling, and photocatalyzed transformations . Cyclopropane derivatives can also participate in various reactions, depending on the functional groups attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Amines, for example, can exhibit varying degrees of polarity and reactivity depending on their structure .

Scientific Research Applications

  • Synthesis of Amine Derivatives : 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine was utilized in the synthesis of novel amines and amino acids. The work by Kozhushkov et al. (2010) involved the preparation of new 1,1-dimethylpropargylamine surrogates such as 1-ethynylcyclopropylamine and their subsequent conversion into new ethynyl-extended 1-aminocyclopropanecarboxylic acid, highlighting the compound's role in innovative synthetic processes Kozhushkov et al..

  • Protecting Group in Amino Acid Derivatives : The compound served as a protecting group in the synthesis of acyclic amino acid derivatives, showcasing its versatility in organic synthesis. Tayama et al. (2012) demonstrated the use of 1,2-dimethoxy-4,5-dimethylene as a new protecting group for acyclic amino acid derivatives, indicating the compound's utility in protecting sensitive functional groups during synthetic operations Tayama et al..

  • Chemoenzymatic Synthesis of Diamines : The compound has been used in the chemoenzymatic synthesis of enantiopure geminally dimethylated cyclopropane-based C2-symmetric diamines. Feng et al. (2006) successfully obtained enantiopure dimethylated cyclopropanecarboxamide and cyclopropanecarboxylic acid from a biotransformation process, illustrating its potential in chemoenzymatic processes to produce chiral amines Feng et al..

  • Antagonists at A2-adenosine Receptors : The compound played a role in the synthesis of potent antagonists at A2-adenosine receptors, indicating its relevance in medicinal chemistry for the development of therapeutic agents. Jacobson et al. (1987) synthesized amide derivatives of a carboxylic acid congener of 1,3-dialkylxanthine, exploring the structural features and functional groups that favor A2 potency Jacobson et al..

  • Synthesis of NMDA Receptor Antagonists : Shuto et al. (1995) synthesized derivatives of (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide, including milnacipran and its derivatives, as NMDA receptor antagonists. This research highlighted the compound's potential in the synthesis of pharmaceuticals targeting the nervous system Shuto et al..

  • Synthesis of Biomass-based Amines : Pera‐Titus and Shi (2014) discussed the catalytic amination of biomass-based alcohols, underlining the compound's relevance in sustainable chemistry and its potential in the synthesis of bio-based amines Pera‐Titus et al..

  • Synthesis of Structurally Defined Complexes : The compound was used in the synthesis of structurally well-defined aminomethyl cyclopalladated complexes, demonstrating its applicability in the field of organometallic chemistry. Zhang et al. (2021) detailed the catalytic reactions directed by these complexes, providing insights into their use in synthesizing nitrogen-containing molecules and highlighting the importance of structural understanding in reaction design Zhang et al..

Mechanism of Action

Target of Action

1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine, also known as Gabapentin, primarily targets the α2δ-1 subunit of voltage-gated calcium channels . These channels play a crucial role in the transmission of signals in nerve cells, and by interacting with these targets, Gabapentin can influence the activity of these cells .

Mode of Action

The interaction of this compound with its targets results in the decrease of calcium channel activity . This leads to a reduction in the release of excitatory neurotransmitters, which in turn reduces neuronal excitability and the perception of pain .

Biochemical Pathways

The drug’s ability to bind to the α2δ-1 subunit of voltage-gated calcium channels suggests that it may influence calcium-dependent processes in neurons .

Pharmacokinetics

The pharmacokinetic properties of this compound include a bioavailability of 27–60%, which is inversely proportional to dose . Its elimination half-life is approximately 5 to 7 hours . These properties impact the drug’s bioavailability and determine the dosing regimen for therapeutic use.

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in neuronal excitability and a reduction in the perception of pain . This is achieved through the drug’s interaction with voltage-gated calcium channels, leading to a decrease in the release of excitatory neurotransmitters .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food in the stomach, with a high-fat meal increasing its bioavailability . Additionally, the drug’s elimination can be affected by renal function, with lower doses recommended in those with kidney disease .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, some amines can cause skin and eye irritation, and may be harmful if inhaled or ingested .

Biochemical Analysis

Biochemical Properties

1-(Aminomethyl)-N,N-dimethylcyclopropan-1-amine plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as serine hydroxymethyltransferase, which catalyzes the reversible conversion of serine to glycine . This interaction can affect the levels of glycine and serine in cells, impacting various metabolic pathways.

Cellular Effects

This compound affects different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of glycine transporters, affecting glycine levels in the brain and other tissues . This modulation can impact neurotransmission and other cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been shown to inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to changes in neurotransmitter levels and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that the compound’s stability can vary depending on the pH and temperature of the environment, affecting its efficacy in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on cellular function, while at higher doses, it can exhibit toxic or adverse effects. For instance, studies have shown that high doses of the compound can lead to neurotoxicity and other adverse effects in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid metabolism, such as serine hydroxymethyltransferase and glycine cleavage system . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. For example, it can be transported by glycine transporters and distributed to different tissues, including the brain . This distribution can affect its localization and accumulation, influencing its overall activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall efficacy.

properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8(2)6(5-7)3-4-6/h3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCITTXIQCCPLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176445-82-2
Record name 1-(aminomethyl)-N,N-dimethylcyclopropan-1-amine
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